3-Amino-3-(5-bromothiophen-2-YL)propanamide
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Overview
Description
3-Amino-3-(5-bromothiophen-2-yl)propanamide is an organic compound with the molecular formula C7H9BrN2OS and a molecular weight of 249.13 g/mol . This compound features a brominated thiophene ring, which is a sulfur-containing heterocycle, attached to a propanamide moiety. The presence of both amino and amide functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-bromothiophen-2-yl)propanamide typically involves the bromination of thiophene followed by amination and subsequent amidation. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amination: The brominated thiophene undergoes nucleophilic substitution with an amine, such as ammonia or an alkylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-bromothiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to hydrogen, or the amide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or Grignard reagents are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives with reduced functional groups.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(5-bromothiophen-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-bromothiophen-2-yl)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and thiophene ring can participate in halogen bonding and π-π interactions, respectively, while the amino and amide groups can form hydrogen bonds .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(5-chlorothiophen-2-yl)propanamide
- 3-Amino-3-(5-fluorothiophen-2-yl)propanamide
- 3-Amino-3-(5-iodothiophen-2-yl)propanamide
Uniqueness
3-Amino-3-(5-bromothiophen-2-yl)propanamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. Bromine’s size and electron-withdrawing properties can influence the compound’s reactivity and interactions in unique ways compared to chlorine, fluorine, or iodine .
Properties
Molecular Formula |
C7H9BrN2OS |
---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
3-amino-3-(5-bromothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2OS/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H2,10,11) |
InChI Key |
ZUYPCNFWCUIZFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C(CC(=O)N)N |
Origin of Product |
United States |
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